molecular formula C15H37N3O7P2 B1143644 Farnesyl diphosphate CAS No. 13058-04-3

Farnesyl diphosphate

Cat. No. B1143644
CAS RN: 13058-04-3
M. Wt: 433.42
InChI Key:
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Description

Farnesyl diphosphate (FDP), also known as farnesyl pyrophosphate (FPP), is an intermediate in the biosynthesis of terpenes and terpenoids such as sterols and carotenoids . It is also used in the synthesis of CoQ (part of the electron transport chain), as well as dehydrodolichol diphosphate (a precursor of dolichol, which transports proteins to the ER lumen for N-glycosylation) .


Synthesis Analysis

Farnesyl pyrophosphate synthase (a prenyl transferase) catalyzes sequential condensation reactions of dimethylallyl pyrophosphate with 2 units of 3-isopentenyl pyrophosphate to form farnesyl pyrophosphate . This process is inhibited by bisphosphonates, which are used for osteoporosis .


Molecular Structure Analysis

The molecular structure of FDP is characterized by a chain elongation reaction catalyzed by polyprenyl diphosphate synthases. This reaction is fundamental in the isoprenoid pathway. During chain elongation, the hydrocarbon moiety in an allylic isoprenoid diphosphate is added to the carbon–carbon double bond of isopentenyl diphosphate (IPP) .


Chemical Reactions Analysis

The chemical reactions and pathways involving FDP include its role as an intermediate in carotenoid, sesquiterpene, squalene, and sterol biosynthesis, as well as a substrate in protein farnesylation .


Physical And Chemical Properties Analysis

FDP has a chemical formula of C15H28O7P2 and a molar mass of 382.330 g·mol−1 . It is a small molecule and is part of the experimental group of substances .

Scientific Research Applications

  • Design and Applications in Studies of Enzymes : FPP is crucial in the biosynthesis of molecules like sesquiterpenes and cofactor side chains. It's also the source of isoprenoid side chains in proteins. Enzymes using FPP are targets for drug design, and photoactive analogs of FPP have been effective in identifying such enzymes (Vervacke, Wang, & Distefano, 2013).

  • Structure of Farnesyl Diphosphate Synthase : The crystal structure of avian recombinant Farnesyl Diphosphate Synthase (FPS) reveals a novel fold composed entirely of alpha-helices. This structure is important for understanding the enzyme's function in catalyzing the synthesis of FPP (Tarshis, Yan, Poulter, & Sacchettini, 1994).

  • Bifunctional Enzyme and Drug Target : The Farnesyl-diphosphate/Geranylgeranyl-diphosphate Synthase of Toxoplasma gondii is unique as it catalyzes the formation of both farnesyl diphosphate and geranylgeranyl diphosphate, making it an attractive target for drug development (Ling et al., 2007).

  • Thermostable Bifunctional Enzyme : A study on Methanobacterium thermoautotrophicum discovered a thermostable bifunctional enzyme that synthesizes FPP and Geranylgeranyl diphosphate (GGPP), providing insights into chain elongation in archaebacteria (Chen & Poulter, 1993).

  • Role in Cancer : Farnesyl-diphosphate farnesyltransferase 1 (FDFT1) synthesizes squalene via condensation of two molecules of FPP and is critical in cancer, impacting metabolic reprogramming, cell proliferation, and invasion. It could be a potential cancer treatment target (Ha & Lee, 2020).

  • Involvement in Rubber Biosynthesis : FPP plays a role in rubber biosynthesis, serving as a substrate for polyprenol and mushroom rubber. The study on Lactarius chrysorrheus FPS enzyme adds to this understanding (Mekkriengkrai et al., 2004).

Future Directions

Research efforts are ongoing to identify new inhibitors of FDP for various therapeutic applications . These efforts are directed against the human enzyme and its homologs from other organisms, such as protozoan parasites and insects . The goal is to elucidate the molecular mechanism underlying the accumulation of and change relationship between primary and secondary metabolites in various organisms .

properties

IUPAC Name

phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFJDQUYCIWHTN-YFVJMOTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020624
Record name (2E,6E)-Farnesyl diphosphate
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Molecular Weight

382.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Farnesyl pyrophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Farnesyl diphosphate

CAS RN

372-97-4, 13058-04-3
Record name Farnesyl diphosphate
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Record name Farnesyl pyrophosphate
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Record name Farnesyl diphosphate
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Record name (2E,6E)-Farnesyl diphosphate
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Record name FARNESYL PYROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Farnesyl pyrophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
24,000
Citations
A Szkopińska, D Płochocka - Acta Biochimica Polonica, 2005 - ojs.ptbioch.edu.pl
Farnesyl diphosphate synthase (FPPS) is a key enzyme in isoprenoid biosynthesis which supplies sesquiterpene precursors for several classes of essential metabolites including sterols…
Number of citations: 153 ojs.ptbioch.edu.pl
LC Tarshis, M Yan, CD Poulter, JC Sacchettini - Biochemistry, 1994 - ACS Publications
… The synthesis of farnesyl diphosphate (FPP), a key intermediate in the isoprenoid … of prenylated proteins, is catalyzed by the enzyme farnesyl diphosphate synthase (FPS). The crystal …
Number of citations: 537 pubs.acs.org
JD Bergstrom, RG Bostedor, PJ Masarachia… - Archives of biochemistry …, 2000 - Elsevier
… Recombinant human farnesyl diphosphate synthase was … Recombinant farnesyl diphosphate synthase was also … These findings (i) identify farnesyl diphosphate synthase as the …
Number of citations: 503 www.sciencedirect.com
CD Poulter - Phytochemistry Reviews, 2006 - Springer
… Farnesyl diphosphate (FPP) synthase is the prototypal E-selective chain elongation enzyme. It catalyzes the sequential addition of two molecules of isopentenyl diphosphate (IPP) to …
Number of citations: 70 link.springer.com
HV Thulasiram, CD Poulter - Journal of the American Chemical …, 2006 - ACS Publications
Farnesyl diphosphate (FPP) synthase catalyzes the consecutive head-to-tail condensations of isopentenyl diphosphate (IPP, C 5 ) with dimethylallyl diphosphate (DMAPP, C 5 ) and …
Number of citations: 91 pubs.acs.org
SB Gabelli, JS McLellan, A Montalvetti… - Proteins: Structure …, 2006 - Wiley Online Library
… These compounds target the mevalonate pathway by inhibiting farnesyl diphosphate … participate in the synthesis of farnesyl diphosphate. Proteins 2006. © 2005 Wiley-Liss, Inc. …
Number of citations: 169 onlinelibrary.wiley.com
S Ohnuma, T Nakazawa, H Hemmi, AM Hallberg… - Journal of Biological …, 1996 - ASBMB
… The farnesyl diphosphate (FPP) synthase gene of Bacillus stearothermophilus was subjected to random mutagenesis by NaNO 2 treatment to construct libraries of mutated FPP …
Number of citations: 172 www.jbc.org
N Cunillera, M Arró, D Delourme, F Karst… - Journal of Biological …, 1996 - ASBMB
… The enzyme farnesyl-diphosphate synthase (FPS; EC 2.5.1.1/EC 2.5.1.10) catalyzes the synthesis of farnesyl diphosphate (FPP) from isopentenyl diphosphate (IPP) and dimethylallyl …
Number of citations: 204 www.jbc.org
SM Stanley Fernandez, BA Kellogg, CD Poulter - Biochemistry, 2000 - ACS Publications
… Farnesyl diphosphate synthase (FPPase) catalyzes chain elongation of the C 5 substrate dimethylallyl diphosphate (DMAPP) to the C 15 product farnesyl diphosphate (FPP) by addition …
Number of citations: 91 pubs.acs.org
Y Shao, JT Eummer, RA Gibbs - Organic Letters, 1999 - ACS Publications
A unified, stereospecific synthetic route to the three geometric isomers of (E,E)-farnesyl diphosphate (E,E-FPP) (1, 2, and 3) has been developed. The key feature of this synthesis is the …
Number of citations: 54 pubs.acs.org

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